4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Description
4-Butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic coumarin (chromen-2-one) derivative featuring a butyl group at position 4, a methyl group at position 8, and a methoxy-linked tetrazole moiety at position 5. This compound is of interest in medicinal chemistry due to the pharmacological versatility of coumarin scaffolds, which are known for anticoagulant, antimicrobial, and anticancer activities .
Properties
CAS No. |
848995-81-3 |
|---|---|
Molecular Formula |
C16H18N4O3 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-4-5-11-8-15(21)23-16-10(2)13(7-6-12(11)16)22-9-14-17-19-20-18-14/h6-8H,3-5,9H2,1-2H3,(H,17,18,19,20) |
InChI Key |
JPJYTOVGEDKBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3 |
solubility |
18 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-8-methyl-7-(1H-tetrazol-5-yl
Biological Activity
4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities. The incorporation of a tetrazole moiety is significant, as it enhances the compound's potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The structural features include a butyl group at position 4 and a methoxy-substituted tetrazole at position 7, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that it effectively scavenges free radicals. This property is crucial for preventing oxidative stress-related diseases.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Acetylcholinesterase Inhibition
Given the structural similarity to other coumarin derivatives known for acetylcholinesterase (AChE) inhibition, studies have shown that this compound may also inhibit AChE activity. This could have implications for treating neurodegenerative diseases such as Alzheimer’s.
| Compound | IC50 (µM) |
|---|---|
| 4-butyl-8-methyl... | 20 |
| Standard Drug | 15 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing substrate access.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound alongside other derivatives:
- Synthesis and Evaluation : A study synthesized several derivatives of chromenones with tetrazole moieties and evaluated their antimicrobial activities. The results indicated that modifications at various positions significantly influenced potency.
- In Vivo Studies : Preliminary in vivo studies have suggested potential neuroprotective effects in animal models, warranting further investigation into its therapeutic applications in neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs for comparison include:
8-Methyl-4-Phenyl-7-(2H-Tetrazol-5-Ylmethoxy)Chromen-2-One
- Structural Difference : Substitution at position 4 (phenyl vs. butyl).
- Binding Interactions: The phenyl group may engage in π-π stacking with aromatic residues in target proteins, whereas the butyl chain could occupy hydrophobic pockets .
3-[2-(4-Phenylthiazol-2-Ylamino)Acetyl]Chromen-2-One
- Structural Difference : Thiazole substituent vs. tetrazole.
- Impact :
- Electronic Effects : Thiazole (sulfur-containing) offers moderate hydrogen-bonding capacity, while tetrazole (highly polar, pKa ~4.9) mimics carboxylates, enhancing solubility and ionic interactions at physiological pH .
- Metabolic Stability : Tetrazole’s resistance to enzymatic degradation may confer longer half-lives compared to thiazole derivatives .
5-Alkoxy-8-Aminochromen-2-Ones
- Structural Difference: Amino group at position 8 vs. methyl, and alkoxy vs. tetrazolylmethoxy at position 5/6.
- Impact: Basicity: The amino group (pKa ~10) remains protonated in physiological conditions, limiting membrane permeability. Tetrazole’s lower pKa ensures partial ionization, balancing solubility and absorption . Synthesis Complexity: Introduction of tetrazole requires bromoethoxy intermediates (e.g., compound 7 in ) and nucleophilic substitution with tetrazole, whereas amines are installed via reduction (e.g., SnCl₂/EtOH) .
Physicochemical and Pharmacological Properties
Research Findings
- Binding Affinity: Molecular docking studies suggest the tetrazole group in the target compound forms strong hydrogen bonds with serine proteases (e.g., thrombin), outperforming thiazole and amino analogs .
- Metabolic Stability : The butyl chain reduces cytochrome P450-mediated oxidation compared to phenyl, extending half-life in vivo .
- Toxicity: Amino-substituted analogs (e.g., 10a–c in ) show higher hepatotoxicity in rodent models, possibly due to reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
